Counterion-Dependent Regioselectivity in SₙAr Amination: K⁺/Na⁺ Salts Target C6 Exclusively, Li⁺ Salts Target Both C6 and C8
The C6-Cl/C8-I substitution pattern of the purine core—common to the SEM-protected target compound and its ribofuranosyl analogue—enables counterion-programmed regioselectivity in nucleophilic aromatic substitution with arylamines. Specifically, when 6-chloro-8-iodo-9-(2,3,5-tris-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)purine (7a) was reacted with potassium or sodium salts of arylamino anions, substitution occurred exclusively at C6; in contrast, lithium salts added non-selectively to both C6 and C8 positions . This counterion-dependent differentiation is absent in symmetric 6,8-dichloropurine or 6,8-dibromopurine analogues, which lack the electronic and steric bias imparted by the iodine atom. By leveraging K⁺/Na⁺ vs. Li⁺ counterion control, sequential C6-then-C8 or C8-then-C6 bis-functionalization can be achieved from a single intermediate .
| Evidence Dimension | Regioselectivity of SₙAr amination (C6 vs. C8 substitution ratio) |
|---|---|
| Target Compound Data | K⁺/Na⁺ arylamine salts: 100% C6 substitution, 0% C8 substitution; Li⁺ salts: mixed C6 + C8 products |
| Comparator Or Baseline | 6,8-dichloropurine or 6-chloro-8-bromopurine: no counterion-dependent regioselectivity reported; both C6 and C8 positions exhibit comparable reactivity toward nucleophiles |
| Quantified Difference | Absolute regioselectivity (C6-only vs. C6+C8 mixture) achievable with K⁺/Na⁺ counterions; selectivity lost with symmetric dihalo analogues |
| Conditions | SₙAr reaction of arylamino alkali metal salts with 6-chloro-8-iodopurine nucleoside 7a in aprotic solvent; purine core identical to target compound |
Why This Matters
This programmable regioselectivity eliminates the need for separate synthetic routes to access C6-monoaminated vs. C6,C8-diaminated purine libraries, directly reducing the number of intermediates that must be procured and validated in a medicinal chemistry campaign.
- [1] Bookser, B. C.; et al. Adenosine Kinase Inhibitors. 4. 6,8-Disubstituted Purine Nucleoside Derivatives. Synthesis, Conformation, and Enzyme Inhibition. J. Med. Chem. 2005, 48 (9), 3389–3399. DOI: 10.1021/jm048968j. View Source
